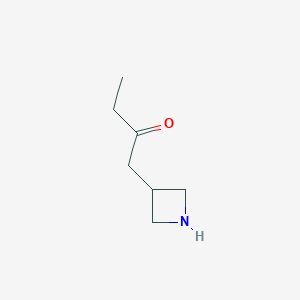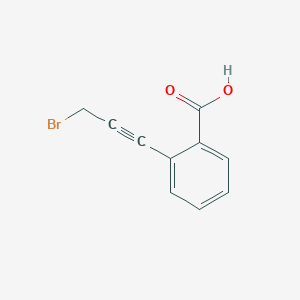
2-(3-Bromoprop-1-YN-1-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromoprop-1-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-bromoprop-1-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoprop-1-YN-1-YL)benzoic acid typically involves the reaction of 3-bromoprop-1-yne with benzoic acid derivatives. One common method is the alkylation of benzoic acid using propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-(3-Bromoprop-1-YN-1-YL)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Palladium or copper catalysts are often employed in addition reactions involving the triple bond.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce dihalogenated compounds.
科学的研究の応用
2-(3-Bromoprop-1-YN-1-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes. Its ability to undergo specific chemical reactions makes it valuable in bioconjugation and labeling studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound. These derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3-Bromoprop-1-YN-1-YL)benzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and the triple bond. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
類似化合物との比較
2-(3-Bromoprop-1-YN-1-YL)benzoic acid can be compared with other similar compounds, such as:
Propargyl Bromide: This compound shares the propargyl group but lacks the benzoic acid moiety.
4-(Prop-1-yn-1-yl)benzoic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.
3-(3-hydroxyprop-1-yn-1-yl)benzoic acid:
The uniqueness of this compound lies in its combination of the bromine atom and the propargyl group, which provides distinct reactivity and versatility in chemical synthesis.
特性
分子式 |
C10H7BrO2 |
|---|---|
分子量 |
239.06 g/mol |
IUPAC名 |
2-(3-bromoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H7BrO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6H,7H2,(H,12,13) |
InChIキー |
BHRNMXVJBZGCOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CCBr)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
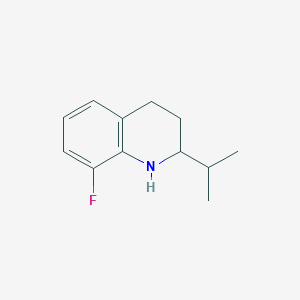
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
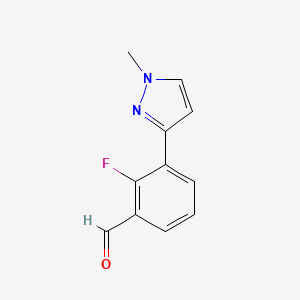
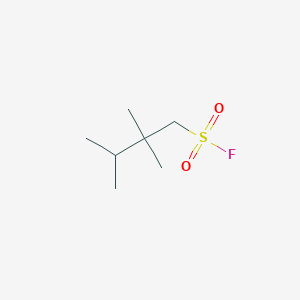

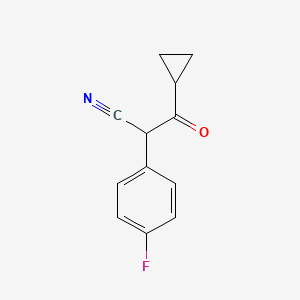
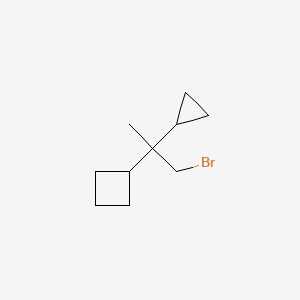
![3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13203772.png)
